molecular formula C18H16FN3OS B3410896 N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899942-50-8

N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410896
CAS No.: 899942-50-8
M. Wt: 341.4 g/mol
InChI Key: DECHDCSDJCOPET-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a thiophene ring and a 4-fluorophenyl carboxamide group. Its structural complexity arises from the combination of nitrogen-containing bicyclic systems (pyrrolo[1,2-a]pyrazine) and sulfur-containing aromatic rings (thiophene), which influence its electronic, steric, and pharmacological properties. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECHDCSDJCOPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core:

    • Starting with a suitable pyrazine derivative, a cyclization reaction is performed to form the pyrrolo[1,2-a]pyrazine core.
    • This step may involve the use of reagents such as bromine or iodine and a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).

Scientific Research Applications

N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

  • Structural Differences : The 4-fluorophenyl group in the target compound is replaced with a 3-chlorophenyl moiety.
  • Impact on Properties : Chlorine’s larger atomic radius and higher electronegativity compared to fluorine may alter binding affinity and solubility. For example, molecular docking studies suggest chlorine’s steric bulk could hinder interactions with hydrophobic enzyme pockets, while fluorine’s smaller size allows better fit .
  • Synthetic Routes : Both compounds likely share synthetic pathways involving cyclization of pyrrolidine precursors and subsequent carboxamide coupling .

1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

  • Structural Differences : The thiophene ring is absent, replaced by a tert-butyl carboxamide group.
  • The absence of thiophene diminishes π-π stacking interactions, critical for binding to aromatic residues in biological targets .
  • Pharmacological Relevance : This analog has been explored in kinase inhibition studies, where the tert-butyl group enhances selectivity for ATP-binding pockets .

Imidazo[1,2-a]pyrazine-2-carboxamide Derivatives

  • Structural Differences : The pyrrolo[1,2-a]pyrazine core is replaced with an imidazo[1,2-a]pyrazine system.
  • Impact on Properties : The imidazole ring introduces additional hydrogen-bonding sites, improving interactions with polar residues in enzymes. For instance, N-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide exhibits enhanced antimicrobial activity compared to pyrrolo-pyrazine analogs, attributed to its increased basicity .
  • Synthetic Methods : Microwave-assisted synthesis is employed for imidazo derivatives, reducing reaction times compared to conventional thermal methods .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties
N-(4-fluorophenyl)-1-(thiophen-2-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 4-fluorophenyl, thiophen-2-yl 357.86 g/mol High lipophilicity, moderate solubility
N-(3-chlorophenyl)-1-(thiophen-2-yl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 3-chlorophenyl, thiophen-2-yl 374.27 g/mol Enhanced steric hindrance, lower solubility
1-(4-Fluorophenyl)-N-(tert-butyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 4-fluorophenyl, tert-butyl 343.39 g/mol Improved metabolic stability, kinase inhibition
N-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide Imidazo[1,2-a]pyrazine 4-methoxyphenyl 268.27 g/mol Antimicrobial activity, high polarity

Research Findings and Implications

  • Thiophene vs. Phenyl Substitutions : The thiophene ring in the target compound enhances electronic delocalization and sulfur-mediated interactions, which are absent in phenyl-substituted analogs. This difference is critical in drug design for targets like cytochrome P450 enzymes .
  • Halogen Effects : Fluorine’s electron-withdrawing nature improves membrane permeability, whereas chlorine’s steric effects may reduce off-target binding .
  • Core Modifications : Replacing pyrrolo-pyrazine with imidazo-pyrazine increases hydrogen-bonding capacity, as demonstrated in antimicrobial assays .

Biological Activity

N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.

Chemical Structure

The compound features a unique structure that includes a fluorinated phenyl group and a thiophene moiety attached to a pyrrolo[1,2-a]pyrazine core. The presence of the fluorine atom significantly influences its electronic properties and biological activity.

PropertyValue
IUPAC NameN-(4-fluorophenyl)-1-(thiophen-2-yl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Molecular FormulaC18H16FN3OS
Molecular Weight341.4 g/mol
CAS Number1260997-79-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties

The compound's derivatives have shown promising antimicrobial activity against both bacterial and fungal strains. The presence of the thiophene ring is believed to enhance this activity through increased membrane permeability.

3. Neurological Effects

Preliminary investigations suggest that the compound may interact with GABA-A receptors, potentially acting as a positive allosteric modulator (PAM). This interaction could provide therapeutic benefits in treating anxiety and other neurological disorders.

The biological activity of this compound is likely mediated through its binding to specific molecular targets:

  • Receptor Modulation : The compound may bind to GABA-A receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition : It could inhibit enzymes involved in tumor growth or microbial metabolism.

Case Studies

Several studies have explored the biological potential of related compounds:

  • Anticancer Study : A derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 20 µM. The study concluded that the fluorinated compound's unique structure contributes to its potency .
  • Antimicrobial Assessment : A related thiophene-containing compound was tested against Staphylococcus aureus and showed an MIC of 15 µg/mL, indicating effective antimicrobial properties .
  • Neuropharmacological Investigation : A study on similar pyrrolo[1,2-a]pyrazine derivatives indicated enhanced binding affinity for GABA-A receptors compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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